MAl-PEG6-t-butyl ester
CAS No.: 518044-37-6
Cat. No.: VC0534471
Molecular Formula: C23H39NO10
Molecular Weight: 489.56
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 518044-37-6 |
---|---|
Molecular Formula | C23H39NO10 |
Molecular Weight | 489.56 |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C23H39NO10/c1-23(2,3)34-22(27)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-20(25)4-5-21(24)26/h4-5H,6-19H2,1-3H3 |
Standard InChI Key | CUCNCZLNASXRTC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Appearance | Solid powder |
Chemical Identity and Properties
Basic Information
The chemical identity of MAl-PEG6-t-butyl ester is well established through various analytical methods. The following table summarizes the key identifiers and basic information about this compound:
Parameter | Information |
---|---|
Chemical Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Common Name | MAl-PEG6-t-butyl ester |
CAS Number | 518044-37-6 |
Molecular Formula | C₂₃H₃₉NO₁₀ |
Molecular Weight | 489.56 g/mol |
Synonyms | MAL-PEG6-CH2CH2COOTBU, Mal-PEG6-OtBu, Mal-PEG6-COOtBu, Mal-PEG6-Boc, 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester |
These identifiers provide a comprehensive means of accurately referencing this compound in scientific literature and commercial catalogs .
Physical and Chemical Properties
The physical and chemical properties of MAl-PEG6-t-butyl ester significantly influence its handling, storage, and applications. The following table outlines the key physicochemical properties of this compound:
These properties demonstrate the compound's compatibility with various organic solvents, which facilitates its use in diverse chemical reactions and formulations .
Structure and Composition
MAl-PEG6-t-butyl ester features a linear structure with three distinct components: a maleimide group, a hexaethylene glycol chain (PEG6), and a tert-butyl ester group. The maleimide moiety is attached to one end of the PEG chain, while the tert-butyl ester group is positioned at the opposite end .
The maleimide group consists of a five-membered ring with two carbonyl groups adjacent to a nitrogen atom, creating a reactive site for thiol-maleimide conjugation reactions. The hexaethylene glycol chain provides a flexible, hydrophilic spacer, enhancing the compound's solubility and reducing steric hindrance in biological applications. The tert-butyl ester group serves as a protecting group for the carboxylic acid function, allowing for selective deprotection under mild acidic conditions .
This molecular architecture enables MAl-PEG6-t-butyl ester to function as a versatile crosslinking agent in bioconjugation reactions, with each functional group offering specific reactivity toward different chemical moieties.
Applications and Uses
Bioconjugation and Chemical Biology
MAl-PEG6-t-butyl ester is widely utilized in bioconjugation and chemical biology for attaching molecules to proteins, peptides, and other biomolecules. Its bifunctional nature allows for orthogonal chemistry, where different reactive groups can be selectively addressed .
The maleimide group specifically reacts with thiol-containing molecules (such as cysteine residues in proteins) through Michael addition, forming a stable thioether bond. This reaction proceeds efficiently under mild conditions (neutral pH, room temperature), making it compatible with sensitive biological systems .
Meanwhile, after deprotection, the carboxylic acid can be activated to react with primary amines, enabling sequential conjugation strategies. This orthogonality is particularly valuable when constructing complex bioconjugates with multiple components .
Drug Delivery Systems
In pharmaceutical research, MAl-PEG6-t-butyl ester serves as a critical component in developing advanced drug delivery systems. The PEG spacer enhances the solubility and biocompatibility of conjugated therapeutics while potentially improving their pharmacokinetic profiles .
The compound enables the creation of PEGylated drug conjugates, which often exhibit:
-
Extended circulation time in vivo
-
Reduced immunogenicity
-
Improved solubility
-
Enhanced stability
-
Reduced proteolytic degradation
These properties contribute to more effective drug delivery and potentially reduced dosing frequency, which benefits patient compliance and treatment outcomes .
Antibody-Drug Conjugates
MAl-PEG6-t-butyl ester has found significant application in the development of antibody-drug conjugates (ADCs), a rapidly evolving class of biopharmaceuticals that combine the targeting specificity of antibodies with the cytotoxic potency of small-molecule drugs .
In ADC development, this compound serves as a non-cleavable linker for bio-conjugation, connecting the antibody to the cytotoxic payload. The maleimide group typically reacts with engineered or naturally occurring cysteine residues in the antibody, while the carboxylic acid (after deprotection) can be conjugated to the payload molecule .
The PEG spacer provides several advantages in ADC design:
-
Reducing aggregation of the conjugate
-
Improving aqueous solubility
-
Providing distance between the antibody and the payload
-
Potentially reducing immunogenicity of the conjugate
Material Science Applications
Parameter | Recommendation |
---|---|
Storage Temperature | -20°C |
Storage Condition | Sealed, dry environment |
Shipping Condition | Ambient temperature |
Light Sensitivity | Protect from prolonged exposure to light |
The maleimide group is susceptible to hydrolysis in aqueous solutions, particularly at basic pH, which can lead to ring opening and loss of reactivity toward thiols. Therefore, it is advisable to store the compound in a dry, sealed container and to prepare solutions freshly before use .
For long-term storage, keeping the compound at -20°C is recommended to minimize degradation and maximize shelf life .
Parameter | Typical Specification |
---|---|
Purity | ≥95-98% |
Appearance | Viscous liquid, light yellow to yellow |
Solubility Test | Soluble in DMSO, DCM, DMF |
Identity | Confirmed by NMR and/or HPLC |
These specifications ensure the compound's suitability for research applications requiring high purity and defined chemical identity .
Related Compounds and Derivatives
MAl-PEG6-t-butyl ester belongs to a family of PEG-based linkers that vary in their functional groups and PEG chain length. Understanding these related compounds provides context for selecting the most appropriate reagent for specific applications:
Compound | Distinctive Feature | Potential Application |
---|---|---|
Mal-PEG6-NHS ester | Contains NHS ester instead of t-butyl ester | Direct conjugation to amines without deprotection step |
Mal-PEG4-t-butyl ester | Shorter PEG chain (4 units) | Applications requiring reduced spacer length |
Ald-Ph-PEG6-t-butyl ester | Aldehyde group instead of maleimide | Conjugation to hydrazide or aminooxy groups |
N3-PEG6-COOH | Azide group instead of maleimide | Click chemistry applications |
Amino-PEG6-t-butyl ester | Amine group instead of maleimide | Alternative bioconjugation strategies |
These structural variations allow for tailored selection based on specific reaction requirements, spacer length needs, and desired conjugation chemistries .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume